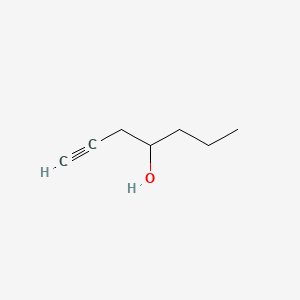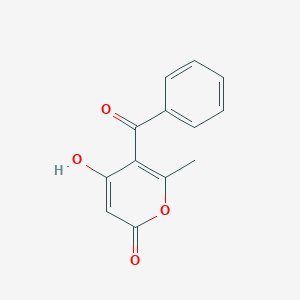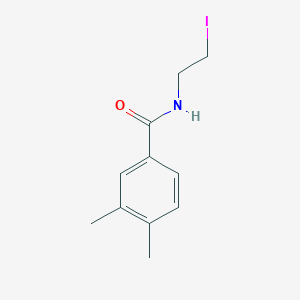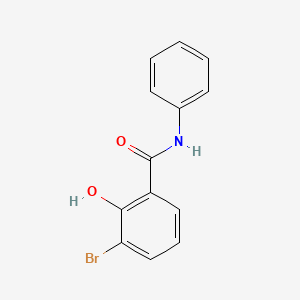
Dimethyl 1-naphthyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-naphthyl phosphate is an organophosphorus compound with the molecular formula C12H13O4P It is characterized by the presence of a naphthalene ring substituted with a phosphate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 1-naphthyl phosphate can be synthesized through the reaction of 1-naphthol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1-naphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield naphthol derivatives.
Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 1-naphthyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is utilized in enzyme assays to study phosphatase activity.
Medicine: Research into its potential as a prodrug for delivering active phosphate-containing drugs.
Industry: Employed in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl 1-naphthyl phosphate involves the hydrolysis of the phosphate ester bond, releasing 1-naphthol and dimethyl phosphate. This hydrolysis can be catalyzed by enzymes such as phosphatases, which target the phosphate ester bond. The released 1-naphthol can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
- Dimethyl 1-pyrenyl phosphate
- Dimethyl 1-anthracenyl phosphate
- Dimethyl 1-phenanthryl phosphate
Comparison: Dimethyl 1-naphthyl phosphate is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
17752-78-2 |
|---|---|
Formule moléculaire |
C12H13O4P |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
dimethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C12H13O4P/c1-14-17(13,15-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clé InChI |
OYPGIQMYQJUAEM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



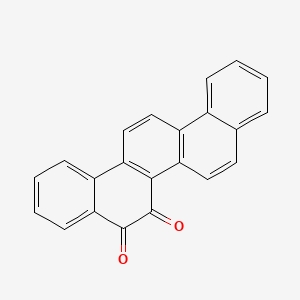

![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
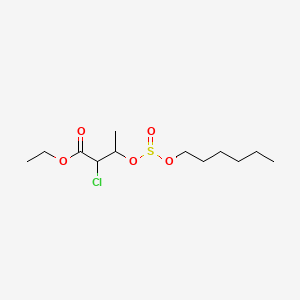
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
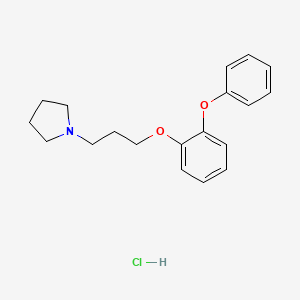
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
